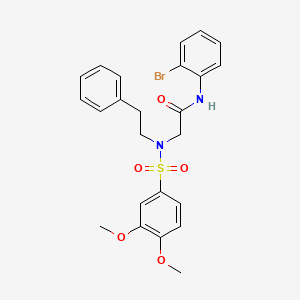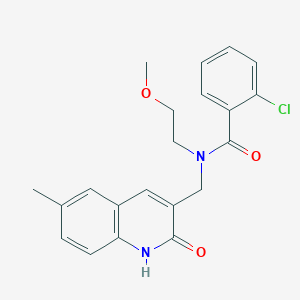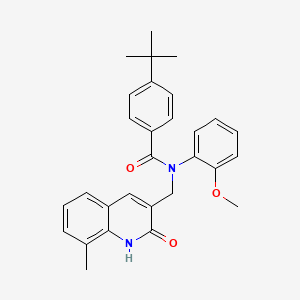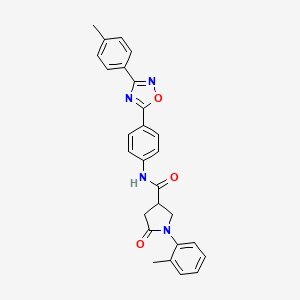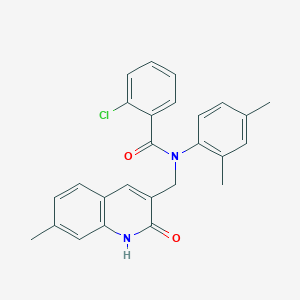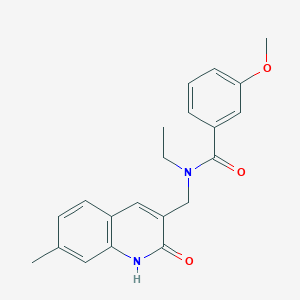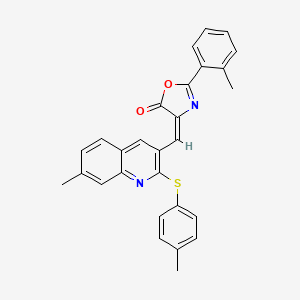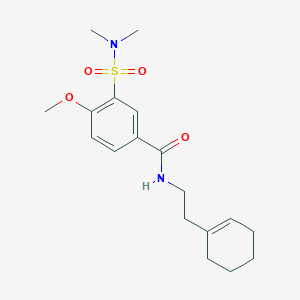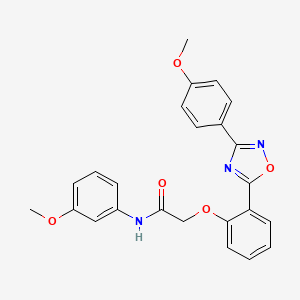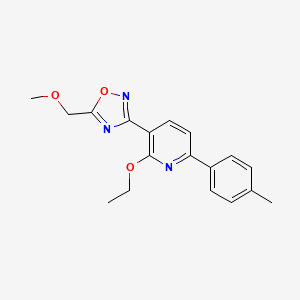
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole, also known as ETP-46321, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the family of oxadiazoles, which have been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole involves its ability to disrupt the microtubule network in cells. This leads to cell cycle arrest and apoptosis, or programmed cell death. 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole has been found to bind to the colchicine site on tubulin, a protein that is essential for the formation of the microtubule network.
Biochemical and Physiological Effects:
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole has been found to have several biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, it has been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth. 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole in lab experiments is its specificity for the colchicine site on tubulin, which allows for targeted disruption of the microtubule network. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole. One area of interest is its potential use in combination with other therapeutic agents for the treatment of cancer. Another area of interest is its potential use in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Further research is needed to fully understand the potential of 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole in these areas.
Métodos De Síntesis
The synthesis of 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole involves several steps, including the reaction of 2-ethoxy-6-(p-tolyl)pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-(methoxymethyl)-1,2,4-oxadiazole in the presence of a base to yield 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole.
Aplicaciones Científicas De Investigación
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole has cytotoxic effects on cancer cells, specifically targeting the microtubule network and inducing cell death.
Propiedades
IUPAC Name |
3-[2-ethoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(methoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-4-23-18-14(17-20-16(11-22-3)24-21-17)9-10-15(19-18)13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJULMKOYGZKXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C3=NOC(=N3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

